molecular formula C12H8N6O3S B2995563 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide CAS No. 1396793-42-2

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide

Cat. No. B2995563
CAS RN: 1396793-42-2
M. Wt: 316.3
InChI Key: OPWYUJIXWHKCAY-UHFFFAOYSA-N
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Description

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide, commonly known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTIO is a nitric oxide (NO) scavenger that is used to study the physiological and biochemical effects of NO in various biological systems.

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Compounds related to 2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide have been synthesized and characterized for their potential anti-inflammatory, antimicrobial, and anticancer activities. The design and synthesis of these compounds involve strategic modifications to enhance their biological efficacy and explore their mechanism of action.

  • Yuvaraj et al. (2014) reported the synthesis of pyrazolothiazoles showing promising anti-inflammatory activity, indicating the potential of these compounds in the development of new anti-inflammatory agents (Yuvaraj et al., 2014).

  • Vicentini et al. (2005) synthesized pyrazole derivatives as photosynthetic electron transport inhibitors, presenting a novel approach to developing herbicides with specific modes of action (Vicentini et al., 2005).

  • Gezginci et al. (1998) explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis, highlighting their potential in tuberculosis treatment (Gezginci, Martin, & Franzblau, 1998).

  • Senthilkumar et al. (2021) evaluated the antibacterial, antifungal, and anticancer activities of a synthesized organic compound containing a pyrazine moiety, underscoring the broad spectrum of biological activities exhibited by these compounds (Senthilkumar, Umarani, & Satheesh, 2021).

Mechanistic Insights and Structural Activity Relationships

Research has also focused on understanding the structural requirements for biological activity, employing molecular modeling studies and structure-activity relationship (SAR) analyses to rationalize the activity of pyrazine derivatives.

  • Palkar et al. (2017) conducted design, synthesis, and QSAR studies of benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents, providing insights into the structural determinants of antibacterial activity (Palkar et al., 2017).

properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-(1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O3S/c19-9(7-5-13-1-2-14-7)17-11-16-8(6-21-11)10(20)18-12-15-3-4-22-12/h1-6H,(H,15,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWYUJIXWHKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrazine-2-carboxamido)-N-(thiazol-2-yl)oxazole-4-carboxamide

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